trans-Itraconazole
CAS No.: 252964-65-1
Cat. No.: VC21344181
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 705.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 252964-65-1 |
---|---|
Molecular Formula | C35H38Cl2N8O4 |
Molecular Weight | 705.6 g/mol |
IUPAC Name | 2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1 |
Standard InChI Key | VHVPQPYKVGDNFY-KKHGCVKGSA-N |
Isomeric SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance | White to Off-White Solid |
Melting Point | 126 - 128°C |
Chemical Identity and Structure
Trans-itraconazole is identified in chemical databases with PubChem CID 14179011 and possesses the molecular formula C35H38Cl2N8O4, identical to its isomeric counterpart itraconazole . The compound has a molecular weight of 705.6 g/mol as computed by PubChem 2.2 . The "trans" designation refers to the stereochemical configuration of specific substituents within the molecular structure, differentiating it from the more commonly utilized cis-itraconazole used in clinical antifungal applications.
The structural configuration of trans-itraconazole incorporates a dioxolane ring system with specific stereochemistry indicated by the (2R,4R) designation in some of its chemical names . This stereochemical arrangement creates a distinct spatial orientation of the 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups attached to the dioxolane ring, resulting in the trans configuration that defines this particular isomer.
Nomenclature and Identification
Trans-itraconazole is recognized by several alternative names in scientific and regulatory contexts. Some of the most common alternative designations include:
-
252964-65-1 (CAS Registry Number)
-
Itraconazole Impurity E
-
Itraconazole, trans- (+/-)
-
DTXSID40861071
The compound is frequently identified in pharmacopoeias as "Itraconazole specified impurity E" in the European Pharmacopoeia and "Itraconazole impurity, epimer" in the United States Pharmacopeia . These designations reflect its status as a potential impurity or byproduct in the manufacturing of pharmaceutical-grade itraconazole.
Physical and Chemical Properties
The physical and chemical properties of trans-itraconazole must be understood in relation to the well-documented properties of itraconazole. While specific data for the trans isomer is limited in the available resources, certain properties can be inferred from the parent compound with appropriate considerations for the stereochemical differences.
Itraconazole itself exhibits a melting point of 166°C and a predicted boiling point of approximately 850.0±75.0°C . The compound has very poor water solubility, which significantly impacts its bioavailability and pharmaceutical applications . This poor aqueous solubility is one of the primary limitations in its permeation ability across biological barriers such as the human nail plate .
The density of itraconazole is reported to be 1.27 g/cm³, and it demonstrates good solubility in chloroform (50 mg/mL) . The compound has a pKa value of 3.7 at 25°C, indicating its weak basic properties in solution . These physicochemical characteristics likely apply to trans-itraconazole as well, with potential minor variations due to the stereochemical differences.
Pharmacological Implications
Trans-itraconazole's pharmacological profile must be considered in relation to the established antifungal mechanisms of itraconazole. The standard itraconazole mechanism involves inhibiting fungal cytochrome P-450 dependent enzymes, particularly 14-α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes . This inhibition disrupts membrane integrity and fungal growth.
Research Applications and Studies
While direct research on trans-itraconazole appears limited in the available literature, studies on itraconazole derivatives and delivery systems provide contextual insights that may apply to this isomer as well.
Transport Studies and Drug Delivery
Research on itraconazole hydrochloride (ITR-HCl) has demonstrated the potential for enhanced delivery across biological barriers through techniques like iontophoresis. In vitro and ex vivo transport studies have utilized both porcine hoof membranes and human cadaver toe models to evaluate delivery efficiency .
These studies have employed different delivery protocols:
-
Continuous application for 24 hours
-
Pulsed application of 8 hours per day for three days (totaling 24 hours)
The results from these transport studies are summarized in the following tables:
Table 1: Amount of Itraconazole Delivered in In Vitro Studies
Mode of drug loading | 24 h study | 24 h study | 3 days (8 h/day) study | 3 days (8 h/day) study |
---|---|---|---|---|
Receiver compartment (μg/cm²) | Hoof membrane (μg/mg) | Receiver compartment (μg/cm²) | Hoof membrane (μg/mg) | |
Passive | 0.03 ± 0.01 | 0.95 ± 0.54 | 0.08 ± 0.01 | 1.3 ± 0.60 |
Iontophoresis | 0.91 ± 0.11 | 4.8 ± 1.2 | 2.12 ± 0.30 | 4.95 ± 1.52 |
Table 2: Amount of Itraconazole Delivered in Ex Vivo Studies
Mode of drug loading | 24 h study | 24 h study | 3 days (8 h/day) study | 3 days (8 h/day) study |
---|---|---|---|---|
Nail bed (μg/mg) | Nail plate (μg/mg) | Nail bed (μg/mg) | Nail plate (μg/mg) | |
Passive | 0.003 ± 0.09 | 1.61 ± 0.73 | 0.11 ± 0.07 | 1.75 ± 0.98 |
Iontophoresis | 1.17 ± 0.60 | 4.64 ± 1.14 | 2.65 ± 1.09 | 4.96 ± 1.64 |
These studies concluded that iontophoresis significantly enhanced trans-ungual delivery of itraconazole, and the pulsed application protocol proved superior to continuous application for both passive diffusion and iontophoresis delivery methods . While these studies focused on itraconazole hydrochloride rather than specifically on trans-itraconazole, the findings may have relevance for potential pharmaceutical applications of the trans isomer as well.
Analytical Identification and Characterization
As a specified impurity in pharmaceutical preparations, trans-itraconazole requires reliable analytical methods for identification and quantification. Standard techniques for characterizing itraconazole and its impurities typically include high-performance liquid chromatography (HPLC), mass spectrometry, and spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. These analytical approaches enable differentiation between stereoisomers based on their distinct physicochemical properties.
Regulatory Status
Trans-itraconazole's designation as "Itraconazole specified impurity E" in the European Pharmacopoeia and "Itraconazole impurity, epimer" in the United States Pharmacopeia indicates its recognition in regulatory frameworks . These designations establish limits for acceptable levels of trans-itraconazole in pharmaceutical-grade itraconazole products.
The regulatory classification reflects the importance of stereochemical purity in pharmaceutical applications of itraconazole. Excessive levels of the trans isomer could potentially impact the efficacy, safety, or quality of itraconazole formulations, necessitating appropriate quality control measures during manufacturing and testing.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume